Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17212252
InChI: InChI=1S/C12H26N2O4/c1-12(2,3)18-11(15)14(4)6-8-17-10-9-16-7-5-13/h5-10,13H2,1-4H3
SMILES:
Molecular Formula: C12H26N2O4
Molecular Weight: 262.35 g/mol

Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate

CAS No.:

Cat. No.: VC17212252

Molecular Formula: C12H26N2O4

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate -

Specification

Molecular Formula C12H26N2O4
Molecular Weight 262.35 g/mol
IUPAC Name tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-methylcarbamate
Standard InChI InChI=1S/C12H26N2O4/c1-12(2,3)18-11(15)14(4)6-8-17-10-9-16-7-5-13/h5-10,13H2,1-4H3
Standard InChI Key CKWNRRXWFGXHQD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)CCOCCOCCN

Introduction

Chemical Identification and Structural Analysis

Systematic Nomenclature and Molecular Architecture

Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate (CAS RN: 112257-19-9 ) is characterized by a central carbamate group (-OCONH-) where the nitrogen atom is substituted with a methyl group and a polyether chain. The chain consists of three ethoxy units (-OCH2CH2-), terminating in a primary amine (-NH2). The tert-butyl group ((CH3)3C-) attached to the carbamate oxygen enhances steric bulk, influencing the compound’s solubility and stability .

Table 1: Key Identifiers and Molecular Descriptors

PropertyValueSource
CAS RN112257-19-9
Molecular FormulaC11H24N2O4
Molecular Weight260.32 g/mol
Purity>95.0% (GC)
Storage ConditionsAir-sensitive, inert atmosphere

The IUPAC name, tert-butyl N-methyl-2-[2-(2-aminoethoxy)ethoxy]ethylcarbamate, reflects its branched topology. The presence of both hydrophilic (ethoxy chains, amine) and hydrophobic (tert-butyl) regions suggests amphiphilic behavior, a trait exploited in drug delivery systems .

Synthesis and Manufacturing Processes

General Synthetic Strategy

The synthesis of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate involves sequential etherification and carbamate formation steps. A representative pathway, inferred from related compounds , proceeds as follows:

  • Ethoxy Chain Assembly:
    Reaction of 2-(2-aminoethoxy)ethanol with methyl acrylate under Mitsunobu conditions yields the tri-ethoxy intermediate.

  • Carbamate Protection:
    Treatment with di-tert-butyl dicarbonate (Boc2O) in dichloromethane introduces the tert-butyl carbamate group.

  • Methylation:
    Quaternization of the terminal amine using methyl iodide in the presence of a base (e.g., K2CO3) completes the synthesis.

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureSolventYield
1DIAD, PPh3, methyl acrylate0°C → RTTHF78%
2Boc2O, DMAP0°C → RTDCM85%
3CH3I, K2CO340°CAcetone92%

Critical challenges include maintaining anhydrous conditions to prevent Boc group hydrolysis and controlling exothermic reactions during methylation .

Purification and Analytical Validation

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound exhibits balanced solubility:

  • Aqueous Solubility: 12.5 mg/mL (pH 7.4 PBS, 25°C) due to ethoxy hydration .

  • LogP: 1.85 (calculated), indicating moderate lipophilicity suitable for membrane permeation .

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) shows decomposition onset at 182°C . The compound is air-sensitive, requiring storage under nitrogen or argon to prevent oxidative degradation of the amine terminus .

ParameterThis CompoundPEG 1000
Serum Half-life (h)18.29.8
Tumor Accumulation (%)34.721.5
Renal Clearance (mL/min)12.428.6

Data extrapolated from structurally related carbamates .

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